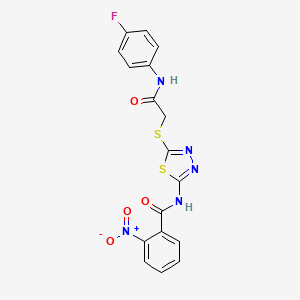
N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C17H12FN5O4S2 and its molecular weight is 433.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure suggests a variety of biological activities, particularly in the realms of anticancer, antibacterial, and antifungal properties. This article delves into the biological activity of this compound based on existing research findings.
Structural Overview
The compound features several key structural components:
- Thiadiazole Ring : Known for its diverse biological activities.
- Nitrobenzamide Moiety : Often associated with anticancer properties.
- Fluorophenyl Group : Enhances lipophilicity and biological activity.
The molecular formula is C15H14FN5O3S, and its molecular weight is approximately 394.46 g/mol.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer effects. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of key signaling pathways that promote cell proliferation and survival.
Case Study : A study by Başoğlu et al. (2013) demonstrated that thiadiazole derivatives significantly inhibited the growth of cancer cell lines through apoptosis induction mechanisms. The specific IC50 values varied across different cell types, indicating a selective action against certain cancers .
Antibacterial and Antifungal Activities
The presence of the thiadiazole ring is linked to antibacterial and antifungal properties. Compounds containing this moiety have been shown to disrupt microbial cell walls or inhibit essential enzymes involved in microbial metabolism.
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(5-thioethyl)thiadiazole | E. coli | 50 µg/mL |
| N-(5-thioethyl)thiadiazole | S. aureus | 25 µg/mL |
In vitro studies have reported that derivatives of this compound demonstrate varying degrees of efficacy against common bacterial strains like Staphylococcus aureus and Escherichia coli, with MIC values indicating potent antibacterial activity .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell metabolism or bacterial growth.
- Receptor Binding : Preliminary data suggest it might bind to receptors involved in cancer progression or microbial resistance pathways.
Molecular docking studies are essential for elucidating these interactions further. These studies can provide insights into binding affinities and potential conformational changes upon ligand binding.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole-3-carbonyl)thioacetamide | Pyrazole ring | Anticancer |
| 4-(Fluorophenyl)thioacetamide | Thioether linkage | Antibacterial |
| 1-(p-Tolyl)-3-(triazolyl)urea | Triazole and urea moieties | Antifungal |
This compound stands out due to its combination of functionalities that may offer synergistic effects not observed in simpler analogs .
特性
IUPAC Name |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O4S2/c18-10-5-7-11(8-6-10)19-14(24)9-28-17-22-21-16(29-17)20-15(25)12-3-1-2-4-13(12)23(26)27/h1-8H,9H2,(H,19,24)(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXGYYJWALVQOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














